molecular formula C9H14N2O B1395647 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1353498-48-2

3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1395647
M. Wt: 166.22 g/mol
InChI Key: AESWCQFHUDAVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the empirical formula C9H14N2O . It is a solid substance and its molecular weight is 166.22 . The compound is not naturally occurring and is synthesized for various applications .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The Vilsmeier-Haack reaction has also been used to synthesize similar compounds .


Molecular Structure Analysis

The molecular structure of “3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms and three carbon atoms . The compound has two ethyl groups and one methyl group attached to the pyrazole ring, along with a carbaldehyde group .


Physical And Chemical Properties Analysis

“3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

properties

IUPAC Name

3,5-diethyl-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-8-7(6-12)9(5-2)11(3)10-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESWCQFHUDAVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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